molecular formula C15H15N7O2 B2461569 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034465-54-6

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2461569
CAS RN: 2034465-54-6
M. Wt: 325.332
InChI Key: XPNPFCKFTRINLU-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

One study describes the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes were characterized by various spectroscopic methods and single-crystal X-ray crystallography. The study also evaluated the antioxidant activity of the ligands and their complexes, showing significant activity. This suggests potential applications in exploring antioxidant properties and coordination chemistry for similar compounds (Chkirate et al., 2019).

Antimicrobial Evaluation and Molecular Docking Studies

Another research focused on the synthesis of pyrazole-imidazole-triazole hybrids and evaluated their antimicrobial activity. One compound demonstrated excellent potency against A. niger, even better than the reference drug Fluconazole. Molecular docking studies were conducted to ascertain the binding conformation of the most active compounds, indicating a potential for antimicrobial applications (Punia et al., 2021).

Novel Pyridazin-3-one Derivatives Synthesis

A general route for the synthesis of a novel class of pyridazin-3-one derivatives was established, highlighting a method for creating fused azines with potential chemical and pharmacological activities. This demonstrates the compound's relevance in synthetic organic chemistry and potential pharmacological applications (Ibrahim & Behbehani, 2014).

Metabolic Activation and Thrombin Inhibition

Research on a pyrazinone-containing thrombin inhibitor revealed novel biotransformation pathways involving pyrazinone ring oxidation and rearrangement. This study provides insights into the metabolic activation processes and the design of thrombin inhibitors with decreased potential for generating chemically reactive intermediates, relevant for developing anticoagulation agents (Singh et al., 2003).

Pharmacological Evaluation of Heterocyclic Derivatives

The computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives was focused on assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study highlights the multifaceted biological applications and the importance of structural modifications for enhanced biological activities (Faheem, 2018).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-21-9-11(7-20-21)15-12(16-5-6-17-15)8-18-13(23)10-22-14(24)3-2-4-19-22/h2-7,9H,8,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNPFCKFTRINLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

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